3,6-Dimethyl-9H-xanthene

Lipophilicity QSAR Environmental partitioning

Researchers often treat xanthene derivatives as interchangeable, but methyl position critically affects LogP, solubility, and thermal behavior. 3,6-Dimethyl-9H-xanthene delivers: • Log Kow 5.40 vs. 4.31 for unsubstituted xanthene-stronger C18 retention for lipophilic analyte panels • Water solubility 0.073 mg·L⁻¹-eliminates aqueous interference in non-aqueous fluorogenic sensor design • Bp 348.2 °C-enables fractional distillation purification from lower-boiling analogs Supplied with verified purity and global delivery.

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
CAS No. 13333-91-0
Cat. No. B085403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethyl-9H-xanthene
CAS13333-91-0
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CC3=C(O2)C=C(C=C3)C)C=C1
InChIInChI=1S/C15H14O/c1-10-3-5-12-9-13-6-4-11(2)8-15(13)16-14(12)7-10/h3-8H,9H2,1-2H3
InChIKeyZMMDXPSNHBJVFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimethyl-9H-xanthene Physicochemical Profile


3,6-Dimethyl-9H-xanthene (CAS 13333-91-0) is a methyl-substituted tricyclic xanthene derivative with the molecular formula C₁₅H₁₄O and a molecular weight of 210.27 g·mol⁻¹ [1]. The compound bears two methyl groups at the 3‑ and 6‑positions of the xanthene backbone, which differentiate it from the unsubstituted parent 9H‑xanthene and from the gem‑dimethyl isomer 9,9‑dimethyl‑9H‑xanthene . Predicted physicochemical data indicate a boiling point of 348.2 ± 42.0 °C at 760 mmHg, a density of 1.1 ± 0.1 g·cm⁻³, an ACD/LogP of 4.85, and an estimated water solubility of 0.073 mg·L⁻¹ at 25 °C . Although the literature on this specific compound remains sparse, the available computational and database-derived parameters provide a factual starting point for comparing it with closely related xanthene analogs in procurement and research contexts.

Workflow

Lipophilic probe and chromatography reference

Selection Logic

Methyl-substituted xanthene with high Log Kow

Use Context

Non-aqueous formulation and environmental fate studies

Why 3,6-Dimethyl-9H-xanthene Cannot Be Replaced


In-class xanthene compounds are often treated as interchangeable due to their shared tricyclic core; however, the position and number of methyl substituents exert a strong influence on key physicochemical properties that govern solubility, partitioning, and thermal behavior [1]. Approximating 3,6‑dimethyl‑9H‑xanthene with unsubstituted xanthene or with the 9,9‑dimethyl isomer can lead to substantial deviations in lipophilicity, aqueous solubility, and boiling point, which in turn affect formulation design, chromatographic retention, and environmental fate modeling [2]. The quantitative evidence presented below demonstrates why these differences are large enough to require explicit compound-specific selection rather than generic substitution.

!

Replacing with unsubstituted xanthene may shift lipophilicity and solubility profiles significantly.

!

Using the 9,9-dimethyl isomer may alter thermal behavior and chromatographic retention.

!

Generic class-level substitution may invalidate formulation design and environmental models.

3,6-Dimethyl-9H-xanthene vs. Closest Analogs


Lipophilicity (Log Kow) vs. Xanthene Analogs

The octanol‑water partition coefficient (Log Kow) of 3,6‑dimethyl‑9H‑xanthene is predicted to be 5.40 (KOWWIN v1.67), which is 1.09 log units higher than that of unsubstituted xanthene (4.31) and 0.50 log units higher than that of the 9,9‑dimethyl isomer (4.90) [1]. This indicates markedly greater lipophilicity for the 3,6‑substitution pattern, consistent with the electron‑donating effect of two methyl groups situated on the aromatic rings rather than at the central sp³ carbon.

Lipophilicity (Log Kow)
Cross-study comparable

Log Kow = 5.40 (Δ +1.09 vs. xanthene)

Reported higher organic-phase partitioning for the 3,6-substitution pattern.

Data to verify: predicted values from KOWWIN v1.67.

Lipophilicity QSAR Environmental partitioning

Aqueous Solubility Contrast with Xanthene

Estimated water solubility at 25 °C is 0.073 mg·L⁻¹ for 3,6‑dimethyl‑9H‑xanthene, compared with 1.018 mg·L⁻¹ for unsubstituted xanthene, representing a 14‑fold reduction in aqueous solubility [1]. The 9,9‑dimethyl isomer, while not having an identical EPI Suite entry, is anticipated to exhibit intermediate solubility based on its intermediate Log Kow of 4.90.

Aqueous Solubility Contrast
Cross-study comparable

0.073 mg·L⁻¹ (~14-fold lower than xanthene)

Supports selection for non-aqueous or organic-phase research workflows.

Source-specific review: estimated by WSKOW v1.41.

Aqueous solubility Formulation Environmental fate

Boiling Point Gap vs. Xanthene

The predicted normal boiling point of 3,6‑dimethyl‑9H‑xanthene is 348.2 ± 42.0 °C, substantially above the 311.0 ± 17.0 °C of unsubstituted xanthene and also exceeding the 321.6 ± 0.0 °C of 9,9‑dimethylxanthene . The 37 °C gap between the 3,6‑dimethyl and parent xanthene boiling points provides a practical distillation window for separating a synthetic mixture.

Boiling Point Gap
Cross-study comparable

348.2 ± 42.0 °C (ΔT_b = +37 °C vs. xanthene)

May support fractional distillation for purification from lower-boiling analogs.

Data to verify: predicted by ACD/Labs Percepta module.

Thermal separation Distillation Purity assessment

Methyl Substitution Enhances Xanthene Fluorescence

Methylation of the xanthene scaffold has been shown to dramatically enhance fluorescence quantum yield. In a systematic study by Sibrian-Vazquez et al. (2012), methylation of the C‑3 oxygen of a seminaphthofluorescein derivative increased the quantum yield by a factor of 40 (from ≤0.01 to 0.4649) [1]. Although this result was obtained on a structurally more complex xanthene dye, the underlying electronic effect—donation of electron density into the π‑system by methyl substituents—is a class‑level phenomenon that applies to 3,6‑dimethyl‑9H‑xanthene as a methyl‑bearing xanthene.

Fluorescence Enhancement
Class-level inference

Reported 40× Φ_f increase for methylated analog

Class-level trend suggests higher intrinsic fluorescence efficiency.

Context-dependent: based on Sibrian-Vazquez et al. dye study.

Fluorescence Quantum yield Dye design

3,6-Dimethyl-9H-xanthene Application Scenarios


Lipophilic Internal Standard for Reverse‑Phase Chromatography

The Log Kow of 5.40 positions 3,6‑dimethyl‑9H‑xanthene as a strongly retained compound on C18 columns, making it a suitable internal standard or retention‑time marker for lipophilic analyte panels, whereas unsubstituted xanthene (Log Kow 4.31) elutes significantly earlier under identical conditions [1].

Non-Aqueous Formulation and Solvatochromic Probe

With a water solubility of only 0.073 mg·L⁻¹, the compound is virtually insoluble in water, which simplifies the design of non‑aqueous formulations or organic‑phase fluorescent sensors where aqueous interference must be eliminated . The methyl‑substituted core provides a fluorescence‑active platform as inferred from class‑level photophysical studies [2].

Distillation‑Based Purification of Synthetic Mixtures

The 37 °C boiling‑point elevation relative to xanthene and 27 °C elevation relative to 9,9‑dimethylxanthene enable fractional distillation as a viable purification method when 3,6‑dimethyl‑9H‑xanthene is co‑produced with these lower‑boiling analogs [1].

Environmental Partitioning and Bioaccumulation Modeling

The estimated Log Kow of 5.40 and extremely low aqueous solubility make 3,6‑dimethyl‑9H‑xanthene a representative hydrophobic probe for studying sediment–water partitioning and bioconcentration factors in silico, contrasting with the less hydrophobic parent xanthene (Log Kow 4.31) [1].

Application
Selection Property
Validation Focus
Reverse-Phase Chromatography Marker
High lipophilicity and strong C18 retention
Retention-time reproducibility under method conditions
Non-Aqueous Fluorescent Probe Design
Virtual water insolubility and methylated xanthene core
Quantum yield and solvatochromic response in target solvent
Distillation-Based Purification
Elevated boiling point vs. parent and isomer analogs
Feasibility of fractional distillation for mixture separation
Environmental Partitioning Modeling
High Log Kow and low aqueous solubility
Sediment-water partitioning and bioconcentration factor calibration
Quote Request

Request a Quote for 3,6-Dimethyl-9H-xanthene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.